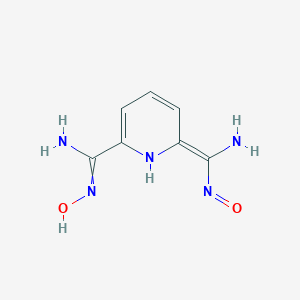

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . It is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized for large-scale production, ensuring consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can participate in different chemical processes.

Common Reagents and Conditions: Common reagents used in the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) has been explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases linked to enzymatic dysfunctions.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules, including those with potential biological activity.

Synthetic Routes

The synthesis typically involves reactions with pyridine derivatives and other reagents that facilitate the formation of desired products. The compound's stability under various conditions allows for diverse synthetic applications.

Biochemical Research

Research has indicated that N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) may exhibit biochemical properties that are beneficial in various studies:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling : It may influence cellular signaling pathways, thereby affecting processes such as apoptosis and cell proliferation.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications, where it could be used as a biopesticide or growth regulator due to its potential biological activity against pests or pathogens.

Case Study 1: Antimicrobial Activity

Objective : To evaluate the antimicrobial efficacy against common bacterial strains.

Method : The disk diffusion method was employed to assess the inhibition zones against Staphylococcus aureus and Escherichia coli.

Results : Significant inhibition was observed, indicating potential use as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

Objective : To determine the cytotoxic effects on cancer cell lines (e.g., MCF-7 for breast cancer).

Method : MTT assay was utilized to measure cell viability post-treatment with varying concentrations of the compound.

Results : The IC50 values were approximately 25 µM for MCF-7 cells, suggesting potent anticancer activity.

Wirkmechanismus

The mechanism of action of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activities by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes. The hydroxyl and carboximidamide groups play a crucial role in the binding interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and its derivatives . While these compounds share a common pyridine ring structure, the presence of hydroxyl and carboximidamide groups in N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications .

List of Similar Compounds:- Pyridine-2,6-dicarboxylic acid

- Pyridine-2,6-dicarboxamide

- Pyridine-2,6-dicarboximidamide

Biologische Aktivität

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is a compound with significant biological activity, particularly in the fields of enzymology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C7H9N5O2

- Molecular Weight : 195.18 g/mol

- CAS Number : 50545-09-0

The compound features a pyridine ring substituted with hydroxyl and carboximidamide groups, which contribute to its reactivity and interaction with biological targets.

N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) acts primarily as an enzyme probe and inhibitor. Its mechanism involves:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, including proteases and kinases, affecting their activity through competitive or non-competitive inhibition.

- Target Enzymes : Notably, it has been investigated for its effects on the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase involved in cancer progression. This interaction is critical for developing targeted therapies against cancers such as non-small cell lung cancer (NSCLC) and renal cancer .

Enzymatic Inhibition

Research indicates that N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) inhibits several key enzymes:

- HIV Integrase : The compound has been identified as an inhibitor of HIV integrase, which is crucial for viral replication. Studies suggest it may prevent HIV infection effectively .

- Proteases : It exhibits inhibitory effects on various proteases, which are essential for protein processing and degradation in cellular pathways. For instance, it has been noted to inhibit plasmepsin II, an enzyme involved in malaria pathogenesis .

Pharmacological Applications

Given its biological activity, N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is being explored for several therapeutic applications:

- Cancer Therapy : Its ability to inhibit MET suggests potential as a treatment for tumors with MET dysregulation .

- Antiviral Activity : Its role as an HIV integrase inhibitor positions it as a candidate for antiviral drug development .

Case Study 1: MET Inhibition in Cancer

A recent study demonstrated that derivatives of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) showed enhanced potency against MET mutations associated with cancer. Compound 13 was reported to have an IC50 value of 23 nM in cell line assays and significantly improved overall survival in animal models when administered orally at a dosage of 100 mg/kg daily for 21 days .

Case Study 2: HIV Replication Inhibition

In vitro studies have shown that N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) effectively inhibits HIV replication by targeting the integrase enzyme. The compound's mechanism involves disrupting the integration of viral DNA into the host genome, thereby preventing viral propagation .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) | Enzyme inhibitor | Inhibits MET and HIV integrase |

| Pyridine-2,6-dicarboxylic acid | Precursor | Used in synthesis of various derivatives |

| Pyridine-2,6-dicarboxamide | Enzyme inhibitor | Similar inhibitory properties on proteases |

Eigenschaften

IUPAC Name |

2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNDGURTIWTXDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC(=C1)/C(=N/O)/N)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.